![molecular formula C17H26O2 B13673838 3-[(S)-5-(Benzyloxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B13673838.png)
3-[(S)-5-(Benzyloxy)-3-methylpentyl]-2,2-dimethyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(S)-5-(Benzyloxy)-3-methylpentyl]-2,2-dimethyloxirane is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of an oxirane ring, a benzyloxy group, and a methylpentyl chain, making it a subject of interest in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(S)-5-(Benzyloxy)-3-methylpentyl]-2,2-dimethyloxirane typically involves multiple steps, starting from readily available starting materials. One common approach is the epoxidation of an appropriate alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance efficiency and yield. The use of catalysts and automated systems can further streamline the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(S)-5-(Benzyloxy)-3-methylpentyl]-2,2-dimethyloxirane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the oxirane ring can produce diols.
Applications De Recherche Scientifique
3-[(S)-5-(Benzyloxy)-3-methylpentyl]-2,2-dimethyloxirane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(S)-5-(Benzyloxy)-3-methylpentyl]-2,2-dimethyloxirane involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biomolecules. This reactivity is exploited in both synthetic and biological applications to achieve desired outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(S)-5-(Benzyloxy)-3-methylpentyl]-2,2-dimethyloxirane: shares similarities with other oxirane-containing compounds, such as epoxides and glycidyl ethers.
Epoxides: These compounds also contain an oxirane ring and undergo similar chemical reactions.
Glycidyl Ethers: These compounds have an ether linkage in addition to the oxirane ring, offering different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the benzyloxy group and the chiral center, which impart distinct chemical and biological properties. These features make it a valuable compound for targeted research and industrial applications.
Propriétés
Formule moléculaire |
C17H26O2 |
|---|---|
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
2,2-dimethyl-3-(3-methyl-5-phenylmethoxypentyl)oxirane |
InChI |
InChI=1S/C17H26O2/c1-14(9-10-16-17(2,3)19-16)11-12-18-13-15-7-5-4-6-8-15/h4-8,14,16H,9-13H2,1-3H3 |
Clé InChI |
ZDVPFHHQTUNSHV-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1C(O1)(C)C)CCOCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


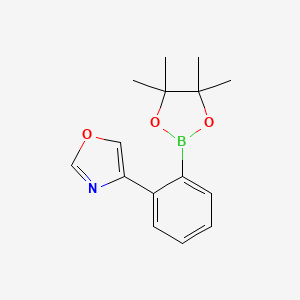
![2-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13673762.png)
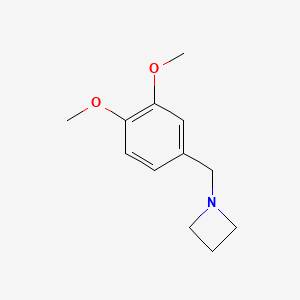
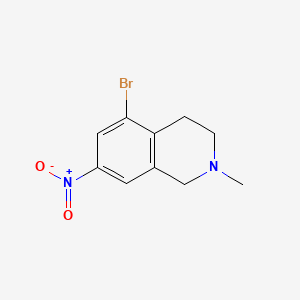
![4,6-Dichloro-3H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13673771.png)
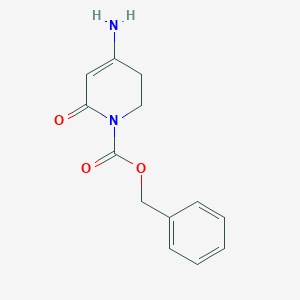

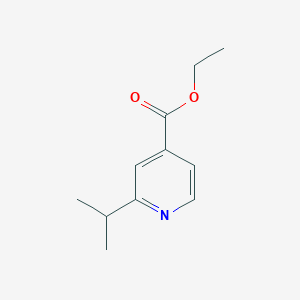
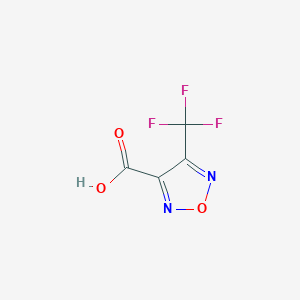
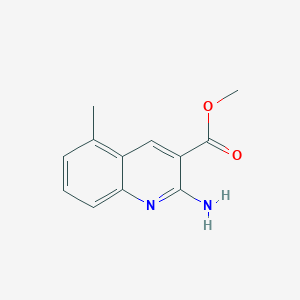
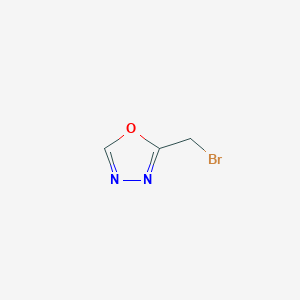

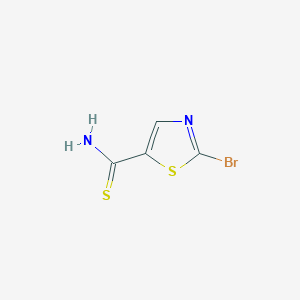
![3-Methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673832.png)
